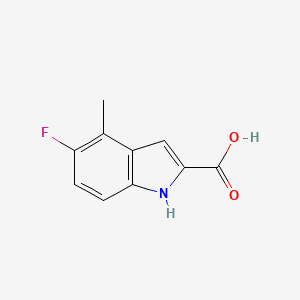

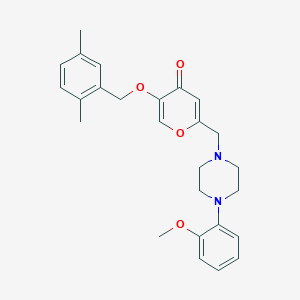

![molecular formula C22H26FN5O B2383294 N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide CAS No. 1172856-94-8](/img/structure/B2383294.png)

N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the IUPAC name, other names, and the class of compounds it belongs to.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, such as its bonds, functional groups, and shape.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including its reactivity and what products are formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用

Antimicrobial Activity

The synthesis and evaluation of various derivatives have shown promising antimicrobial activities. For instance, compounds have demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA), a resistant Gram-positive bacteria, and have shown a range of activities against selected bacterial and fungal microbial strains. These findings suggest the potential for these compounds to be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi (Anuse et al., 2019).

Antiviral Activity

Research into benzyl-substituted imidazo and triazine derivatives has uncovered inhibitory effects on the replication of ortho- and paramyxoviruses, indicating potential antiviral applications. These studies have highlighted compounds that are specifically inhibitory to certain viruses at concentrations significantly lower than cytotoxic concentrations, pointing towards their therapeutic potential in viral infections (Golankiewicz et al., 1995).

Anthelmintic Activity

Novel synthesized compounds with the triazole moiety clubbed with the benzimidazole ring have been screened for anthelmintic activity against Pheretima posthumous, showing good efficacy compared to standard drugs such as Albendazole and Piperazine. This suggests their potential use in treating helminthic infections (Kumar & Sahoo, 2014).

Anticancer Activity

Studies on N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides have shown significant in vitro anticancer activity against human cancer cell lines, including human cervical and breast carcinomas. Compounds have displayed potency in reducing cell viability, suggesting their potential as anticancer agents (Boddu et al., 2018).

Antihistaminic Activity

The synthesis and biological evaluation of benzimidazole derivatives for antihistaminic activity highlight their potential in treating allergic diseases. These derivatives have been identified as potent antihistaminics with low toxicity, indicating their suitability for further development into therapeutic agents for allergic conditions (Gadhave et al., 2012).

Enzyme Inhibition

Derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity over ACAT-2. These findings underline the therapeutic potential of these compounds in treating diseases involving ACAT-1 overexpression, suggesting a new pathway for the development of treatments for conditions such as atherosclerosis (Shibuya et al., 2018).

Safety And Hazards

This would involve a discussion of the compound’s potential hazards, how to handle it safely, and what to do in case of exposure.

将来の方向性

This would involve a discussion of potential future research directions, such as how the compound could be modified or used in the future.

Please note that the availability of this information can vary depending on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information may not be available. Always consult a professional chemist or trusted source for information on specific compounds.

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN5O/c1-26-20-5-3-2-4-19(20)25-21(26)15-27-10-12-28(13-11-27)16-22(29)24-14-17-6-8-18(23)9-7-17/h2-9H,10-16H2,1H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQPPPYFHJCDLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-2-methyl-3-(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2383212.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2383216.png)

![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)

![2-[(5-Acetamido-2-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B2383223.png)

![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)

![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)